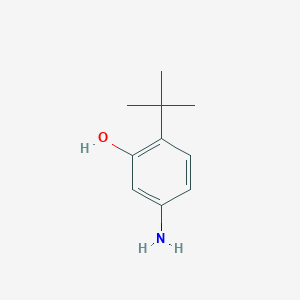

5-Amino-2-tert-butylphenol

Vue d'ensemble

Description

5-Amino-2-tert-butylphenol is an organic compound with the molecular formula C10H15NO. It is a derivative of phenol, where the hydrogen atom at the 5-position is replaced by an amino group, and the hydrogen atom at the 2-position is replaced by a tert-butyl group. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method for synthesizing 5-Amino-2-tert-butylphenol involves the reduction of 2,4-di-tert-butyl-5-nitrophenol. The reaction typically uses ammonium formate as a reducing agent in the presence of palladium on activated carbon as a catalyst. The reaction mixture is refluxed in ethanol for about 2 hours, then cooled and filtered to obtain the desired product .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be optimized by using continuous flow reactors and more efficient catalysts to increase yield and reduce reaction time. The process may also involve the use of protective groups to prevent side reactions and improve the purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

5-Amino-2-tert-butylphenol undergoes various types of chemical reactions, including:

Electrophilic Aromatic Substitution: The amino group activates the aromatic ring towards electrophilic substitution reactions, making it more reactive towards electrophiles.

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: The nitro group in the precursor can be reduced to an amino group.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Ammonium formate and palladium on activated carbon are commonly used for the reduction of nitro groups.

Major Products Formed

Electrophilic Aromatic Substitution: Products include halogenated, nitrated, or sulfonated derivatives of this compound.

Oxidation: Quinone derivatives.

Reduction: This compound from the reduction of 2,4-di-tert-butyl-5-nitrophenol.

Applications De Recherche Scientifique

Chemistry

In the realm of organic synthesis, 5-Amino-2-tert-butylphenol serves as an intermediate for producing various organic compounds. Its applications include:

- Synthesis of pharmaceuticals : It plays a pivotal role in the synthesis of Ivacaftor, a medication used to treat cystic fibrosis. The compound's structure allows it to act as a precursor in multi-step synthetic pathways .

- Production of antioxidants : The compound is used to create stabilizers for polymers and plastics, enhancing their resistance to oxidative degradation .

Biology

This compound exhibits several biological activities:

- Antioxidant properties : Research indicates that it can reduce oxidative stress markers, suggesting potential therapeutic applications for conditions associated with oxidative damage.

- Antimicrobial activity : Studies have shown that this compound possesses significant antibacterial properties against pathogens like Staphylococcus aureus, indicating its potential use in developing new antimicrobial agents.

Medicine

The most notable application of this compound is its role as an intermediate in the synthesis of Ivacaftor. This drug enhances the function of the CFTR protein, which is critical for salt and water transport in cells, thereby improving symptoms in cystic fibrosis patients .

Antioxidant Activity

A study demonstrated that this compound effectively reduced markers of oxidative stress in cultured cells. This suggests its potential as a therapeutic agent for diseases linked to oxidative damage, such as neurodegenerative disorders.

Antimicrobial Efficacy

Another investigation revealed that this compound exhibited significant antibacterial activity against Staphylococcus aureus. This finding supports its application in developing new antimicrobial treatments.

Data Tables

Mécanisme D'action

The mechanism of action of 5-Amino-2-tert-butylphenol involves its interaction with various molecular targets and pathways:

Immunomodulatory Effects: The compound stimulates the production of interferons, which are crucial for the immune response.

Antioxidant Properties: It neutralizes free radicals and reduces reactive oxygen species production, thereby preventing oxidative damage.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Amino-4,6-di-tert-butylphenol: Similar in structure but with additional tert-butyl groups at the 4 and 6 positions.

2-tert-butyl-5-nitrophenol: A precursor in the synthesis of 5-Amino-2-tert-butylphenol.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its tert-butyl group provides steric hindrance, affecting its reactivity and stability compared to other aminophenols.

Activité Biologique

5-Amino-2-tert-butylphenol is a compound that has garnered attention for its diverse biological activities, particularly in the fields of immunology, antioxidation, and potential therapeutic applications. This article delves into its mechanisms of action, biological effects, and relevant research findings.

The biological activity of this compound is largely attributed to its interactions with various cellular pathways:

- Immunomodulatory Effects: This compound enhances the production of interferons, which play a critical role in the immune response. This property suggests potential applications in enhancing immune function against infections or diseases.

- Antioxidant Properties: It exhibits significant antioxidant activity by neutralizing free radicals and reducing the production of reactive oxygen species (ROS). This action helps mitigate oxidative stress, which is linked to various chronic diseases.

Antioxidant Activity

This compound has been shown to exhibit strong antioxidant properties. It plays a crucial role in protecting cells from oxidative damage, which is essential in preventing cellular aging and the development of neurodegenerative diseases .

Anti-inflammatory Properties

Research indicates that this compound can modulate inflammatory responses. In vitro studies have demonstrated that it can inhibit the expression of pro-inflammatory genes such as cyclooxygenase-2 (Cox2) and tumor necrosis factor-alpha (Tnfa) when stimulated by lipopolysaccharides (LPS) . This suggests its potential utility in treating inflammatory conditions.

Study on Cellular Stress Responses

A study highlighted the role of this compound in cellular stress responses, particularly through pathways involving sirtuins and Nrf2. These pathways are crucial for maintaining cellular homeostasis under stress conditions . The compound's ability to activate these pathways may contribute to its neuroprotective effects.

Antimicrobial Activity

In addition to its antioxidant and anti-inflammatory properties, this compound has been investigated for its antimicrobial effects. It has shown potential in reducing virulence factors in pathogens such as Pseudomonas aeruginosa, indicating its possible application as an antibacterial agent .

Comparison with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Amino-4,6-di-tert-butylphenol | Additional tert-butyl groups | Similar antioxidant properties |

| 2-tert-butyl-5-nitrophenol | Precursor for synthesis | Less studied for biological activity |

| 5-Amino-2,4-di-tert-butylphenol | Unique substitution pattern | Enhanced immunomodulatory effects |

Propriétés

IUPAC Name |

5-amino-2-tert-butylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-10(2,3)8-5-4-7(11)6-9(8)12/h4-6,12H,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRTDVWHCSGVIOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=C(C=C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.